![molecular formula C32H25F3N2S B2908077 4,6-Bis(4-methylstyryl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}nicotinonitrile CAS No. 303985-30-0](/img/structure/B2908077.png)
4,6-Bis(4-methylstyryl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Bis(4-methylstyryl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}nicotinonitrile is a complex organic compound that features a combination of styryl, trifluoromethyl, benzyl, and nicotinonitrile groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(4-methylstyryl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}nicotinonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:
Preparation of 4-methylstyryl derivatives: This involves the reaction of 4-methylbenzaldehyde with a suitable base and a styrene derivative under basic conditions to form the styryl group.
Formation of the trifluoromethylbenzyl sulfanyl group:
Coupling reactions: The final step involves coupling the prepared intermediates with nicotinonitrile under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Bis(4-methylstyryl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}nicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4,6-Bis(4-methylstyryl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}nicotinonitrile has several scientific research applications:
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Pharmaceuticals: Its potential biological activity, particularly due to the presence of the trifluoromethyl group, makes it a subject of interest in drug discovery and development.
Chemical Research: The compound is used in studies involving radical trifluoromethylation and other advanced synthetic techniques.
Mecanismo De Acción
The mechanism of action of 4,6-Bis(4-methylstyryl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}nicotinonitrile involves interactions with molecular targets through its functional groups. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis(trifluoromethyl)benzyl derivatives: These compounds share the trifluoromethylbenzyl group and exhibit similar reactivity patterns.
Trifluoromethyl ketones: These compounds are valuable synthetic targets and share the trifluoromethyl group, making them useful for comparison in terms of reactivity and applications.
Uniqueness
4,6-Bis(4-methylstyryl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}nicotinonitrile is unique due to its combination of multiple functional groups, which confer distinct chemical and physical properties. This makes it a versatile compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
4-[(Z)-2-(4-methylphenyl)ethenyl]-6-[(E)-2-(4-methylphenyl)ethenyl]-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25F3N2S/c1-22-6-10-24(11-7-22)14-16-27-19-29(17-15-25-12-8-23(2)9-13-25)37-31(30(27)20-36)38-21-26-4-3-5-28(18-26)32(33,34)35/h3-19H,21H2,1-2H3/b16-14-,17-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHGEAOKVLJNLG-QUDUTFMFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC(=NC(=C2C#N)SCC3=CC(=CC=C3)C(F)(F)F)C=CC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\C2=CC(=NC(=C2C#N)SCC3=CC(=CC=C3)C(F)(F)F)/C=C/C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1'-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2907994.png)
![1-(Adamantan-1-yloxy)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol hydrochloride](/img/structure/B2907995.png)
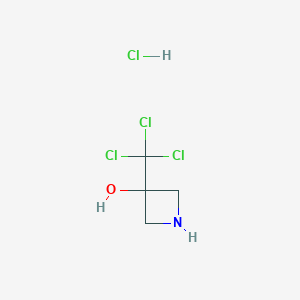
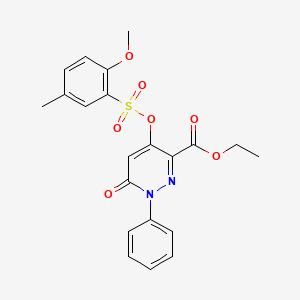
![6-Bromo-3-chlorobenzo[b]thiophene-2-carbohydrazide](/img/structure/B2908000.png)
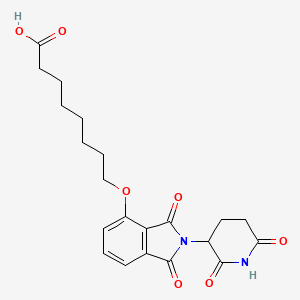
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-phenylsulfanylpyridine-3-carboxylate](/img/structure/B2908003.png)
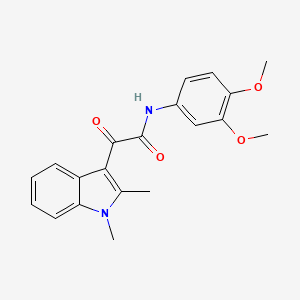
![ETHYL 5'-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE](/img/structure/B2908008.png)
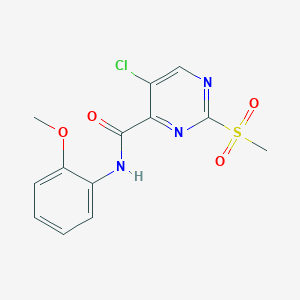
![N-(4-methoxy-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine](/img/structure/B2908011.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride](/img/structure/B2908013.png)

![3-amino-N-(3-chlorophenethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2908015.png)
